molecular formula C15H19NOS B5756232 N-2-adamantyl-2-thiophenecarboxamide

N-2-adamantyl-2-thiophenecarboxamide

Cat. No. B5756232
M. Wt: 261.4 g/mol
InChI Key: WJJPCYLHCIPZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that is synthesized through a multi-step process. This compound has shown promising results in various scientific studies, making it an interesting topic for further research.

Mechanism of Action

The mechanism of action of N-2-adamantyl-2-thiophenecarboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in inflammation, tumor growth, and viral replication. It is also believed to have an effect on the central nervous system, which makes it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-2-adamantyl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, inhibit tumor growth, and inhibit viral replication. It has also been found to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-adamantyl-2-thiophenecarboxamide in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a potential candidate for the treatment of various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of N-2-adamantyl-2-thiophenecarboxamide. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, N-2-adamantyl-2-thiophenecarboxamide is a promising compound that has shown potential in various scientific studies. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-2-adamantyl-2-thiophenecarboxamide involves a multi-step process. The first step involves the preparation of 2-bromothiophene, which is then reacted with N-2-adamantylamine to form N-2-adamantyl-2-thiophenecarboxamide. This process is carried out under specific conditions and requires the use of various reagents and solvents.

Scientific Research Applications

N-2-adamantyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-adamantyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-15(13-2-1-3-18-13)16-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJPCYLHCIPZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)thiophene-2-carboxamide

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